An In-depth Technical Guide to Saprorthoquinone and its Analogs
An In-depth Technical Guide to Saprorthoquinone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data and biological studies on Saprorthoquinone are limited in publicly available scientific literature. This guide provides a comprehensive overview of its chemical structure and extrapolates potential properties, activities, and methodologies based on closely related ortho-quinones, naphthoquinones, and anthraquinones. All information derived from related compounds should be considered illustrative for Saprorthoquinone and requires experimental validation.
Core Concepts: The Chemical Identity of Saprorthoquinone
Saprorthoquinone is a naturally occurring ortho-quinone with the systematic IUPAC name 7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione. Its chemical structure is characterized by a naphthalene-1,2-dione core, which is substituted with a methyl group, an isopropyl group, and a 4-methylpent-3-enyl group.
Chemical Structure:
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Molecular Formula: C₂₀H₂₄O₂[1]
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Molecular Weight: 296.4 g/mol [1]
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Core Scaffold: Naphthalene-1,2-dione
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Key Substituents:
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7-methyl
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8-(4-methylpent-3-enyl)
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3-propan-2-yl (isopropyl)
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The ortho-quinone moiety is a key feature, known for its electrophilicity and redox activity, which is often responsible for the biological effects of this class of compounds[2][3][4].
Quantitative Data on Related Quinones
Due to the absence of specific quantitative data for Saprorthoquinone, this section presents data from studies on other ortho-quinones and related naphthoquinones to provide a comparative context for potential biological activity.
Table 1: Cytotoxicity of Ortho-Quinone Analogs
The following table summarizes the cytotoxic activity (IC₅₀ values) of various L-shaped ortho-quinone analogs against different cancer cell lines. This data illustrates the potential for ortho-quinones to exhibit potent anticancer effects[5].
| Compound ID | PC3 (prostate cancer) IC₅₀ (µM) | K562 (leukemia) IC₅₀ (µM) | WM9 (melanoma) IC₅₀ (µM) |
| TB1 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
| TB3 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
| TB4 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
| TB6 | >70% inhibition at 5µM | >70% inhibition at 5µM | Better than positive controls |
| TC1 | >70% inhibition at 5µM | >70% inhibition at 5µM | Better than positive controls |
| TC3 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
| TC5 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
| TC9 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
| TC11 | >70% inhibition at 5µM | >70% inhibition at 5µM | Better than positive controls |
| TC12 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
| TC15 | >70% inhibition at 5µM | >70% inhibition at 5µM | Better than positive controls |
| TC16 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
| TC17 | >70% inhibition at 5µM | >70% inhibition at 5µM | >70% inhibition at 5µM |
Data extracted from a study on novel L-shaped ortho-quinone analogs. The study reported potent inhibitory activity at a concentration of 5 µM for the listed compounds, with some showing better activity than the positive controls, tanshinone IIA and paclitaxel[5].
Table 2: Antimicrobial Activity of Quinone-Based Compounds
This table presents the Minimum Inhibitory Concentration (MIC) values for a quinone compound against various bacterial strains, indicating its potential as an antimicrobial agent[6][7][8].
| Bacterial Strain | 1,6-dihydro 8-propylanthraquinone MIC (µg/mL) |
| E. coli ΔtolC | 10 |
| B. subtilis 168 | 10 |
| S. aureus DSM 20231 | 10 |
| S. aureus Mu50 (VISA) | 8 |
VISA: Vancomycin-Intermediate Staphylococcus aureus
Experimental Protocols
Detailed experimental protocols for Saprorthoquinone are not available. However, the following sections describe general methodologies for the isolation, synthesis, and biological evaluation of related quinone compounds, which can be adapted for the study of Saprorthoquinone.
Isolation and Characterization of Naphthoquinones from Plant Material
This protocol outlines a general procedure for the extraction and isolation of naphthoquinones from plant sources[9][10][11][12].
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Extraction:
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Air-dried and powdered plant material (e.g., roots, leaves) is extracted with a suitable solvent, such as 95% ethanol, at room temperature or with heating.
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The crude extract is obtained by removing the solvent under reduced pressure.
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Partitioning:
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The crude extract is suspended in water and partitioned with a non-polar solvent like chloroform or diethyl ether to separate compounds based on their polarity. The organic phase, containing the less polar naphthoquinones, is collected.
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Chromatographic Purification:
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Column Chromatography: The concentrated organic phase is subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute the compounds.
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Sephadex LH-20 Chromatography: Fractions containing the compounds of interest can be further purified using a Sephadex LH-20 column with methanol as the eluent.
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Preparative Thin-Layer Chromatography (TLC): For final purification of small quantities, preparative TLC can be employed with an appropriate solvent system.
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Structure Elucidation:
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The structure of the isolated compounds is determined using spectroscopic techniques, including:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of atoms.
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Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and conjugated systems.
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General Synthesis of Substituted Naphthalene-1,2-diones
The synthesis of substituted naphthalene-1,2-diones can be challenging. A potential approach involves the regioselective synthesis of a substituted naphthalene precursor followed by oxidation to the ortho-quinone. One such strategy is the electrophilic cyclization of alkynes[13].
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Synthesis of Substituted Naphthalene Precursor:
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A substituted arene-containing propargylic alcohol is subjected to a 6-endo-dig electrophilic cyclization.
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Reagents such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) in a suitable solvent like acetonitrile or dichloromethane can be used to initiate the cyclization.
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This method allows for the regioselective synthesis of a variety of substituted naphthalenes.
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Oxidation to Naphthalene-1,2-dione:
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The resulting substituted naphthalene can then be oxidized to the corresponding ortho-quinone. This step can be sensitive and may require specific oxidizing agents that selectively oxidize the desired positions without affecting other functional groups.
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Note: The specific precursors and reaction conditions would need to be designed and optimized for the synthesis of Saprorthoquinone.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines[5].
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Cell Culture:
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Human cancer cell lines (e.g., PC3, K562, WM9) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding:
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Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.
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Compound Treatment:
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The compound to be tested is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.
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The cells are treated with the compound or a vehicle control and incubated for a specific period (e.g., 48 hours).
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MTT Assay:
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After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
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The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
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Data Analysis:
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The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
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The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
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The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
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Signaling Pathways and Mechanisms of Action
Specific signaling pathways activated by Saprorthoquinone have not been elucidated. However, based on the known mechanisms of other ortho-quinones, a plausible mechanism of action involves the induction of oxidative stress and apoptosis[2][3][4].
Hypothetical Signaling Pathway for Ortho-Quinone Induced Cytotoxicity
Ortho-quinones are electrophilic and can react with cellular nucleophiles, such as glutathione (GSH), leading to its depletion and an increase in reactive oxygen species (ROS). This oxidative stress can trigger downstream signaling cascades that lead to programmed cell death (apoptosis).
Caption: Hypothetical signaling pathway of Saprorthoquinone-induced cytotoxicity.
This diagram illustrates a potential mechanism where Saprorthoquinone leads to the depletion of glutathione (GSH), resulting in increased reactive oxygen species (ROS). The subsequent oxidative stress can activate signaling proteins like Protein Kinase C (PKC) and RAS, which in turn trigger the apoptotic cascade, ultimately leading to cancer cell death[2][3]. It is important to reiterate that this is a generalized pathway for ortho-quinones and requires experimental validation for Saprorthoquinone.
References
- 1. echemi.com [echemi.com]
- 2. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genotoxicity of ortho-quinones: reactive oxygen species versus covalent modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Cytotoxicity of Novel L-Shaped Ortho-Quinone Analogs through Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the Antibacterial Activity of Quinone-Based Compounds Originating from the Alnumycin Biosynthetic Gene Cluster of a Streptomyces Isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and chemopreventive evaluation of novel naphthoquinone compounds from Alkanna tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
